4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, an amide group, a chlorobenzene group, and an isopropylphenyl group.Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H20ClN3O2S and a molecular weight of 413.92. More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Antiallergy and Anticancer Agents
Compounds structurally related to the query chemical have been synthesized and tested for antiallergy activity, showing significant potency in rat PCA models. Such compounds outperformed disodium cromoglycate in effectiveness, suggesting potential for further pharmacological evaluation (Hargrave, Hess, & Oliver, 1983). Additionally, derivatives of similar compounds demonstrated high proapoptotic activity against melanoma cell lines, indicating their potential as anticancer agents. These derivatives also showed inhibitory effects on human carbonic anhydrase isoforms, which could have therapeutic implications (Yılmaz et al., 2015).
Antimicrobial Activity
Novel benzimidazole derivatives, which share a thematic chemical framework with the query compound, have been explored for their antimicrobial activities. These compounds were evaluated against various bacterial strains, showing promising results that warrant further investigation into their potential as antimicrobial agents (Abdellatif et al., 2013).
Synthesis of Polymers
Research into the direct polycondensation of symmetric monomers to produce ordered polyamides has been conducted. This process, involving compounds with similarities to the query chemical, highlights the potential applications of such compounds in the synthesis of polymers with specific structural orders (Ueda & Sugiyama, 1994).
Anti-Inflammatory and Analgesic Properties
Thiazole and oxazole substituted benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research suggests that compounds structurally related to the query chemical may hold therapeutic value in managing pain and inflammation (Kumar & Singh, 2020).
Molecular Docking Studies
Antipyrine derivatives, structurally akin to the query compound, have undergone molecular docking studies to predict their interaction with biological targets. Such research aids in understanding the potential therapeutic applications of these compounds, including their role as adenosine receptor ligands (Saeed et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13(2)14-5-9-17(10-6-14)23-19(26)11-18-12-28-21(24-18)25-20(27)15-3-7-16(22)8-4-15/h3-10,12-13H,11H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGGEXFNNYANNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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